molecular formula C15H19NO4 B11847654 Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate CAS No. 21271-01-2

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate

Cat. No.: B11847654
CAS No.: 21271-01-2
M. Wt: 277.31 g/mol
InChI Key: FDIJYPGDWIHTPK-UHFFFAOYSA-N
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Description

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins involved in cancer cell proliferation, leading to the initiation of apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the ethyl acetate group.

    Tetrahydroisoquinoline derivatives: Similar in structure but differ in the degree of saturation and functional groups.

Uniqueness: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate (CAS No. 21271-01-2) is a compound belonging to the class of tetrahydroisoquinoline derivatives, known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C15H19NO4
  • Molecular Weight: 277.32 g/mol
  • Structure:

    Chemical Structure

Target Receptors:
this compound primarily targets neurotransmitter receptors in the central nervous system (CNS). It interacts with:

  • Dopamine Receptors: Modulating dopaminergic pathways which are crucial for mood regulation and motor control.
  • Serotonin Receptors: Influencing serotonergic transmission that affects mood and anxiety levels.

Mode of Action:
The compound acts as an agonist or antagonist at these receptors, leading to alterations in neurotransmitter release and reuptake. This modulation can result in significant changes in synaptic transmission and neuronal communication, affecting various physiological processes.

Biochemical Pathways:
The compound also influences several biochemical pathways:

  • GABAergic Pathway: May indirectly enhance GABAergic transmission, contributing to its CNS effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity:
    • In animal models, the compound has shown potential antidepressant effects by enhancing serotonin levels in the brain.
  • Antinociceptive Effects:
    • Studies suggest that it may reduce pain perception through modulation of pain pathways in the CNS.
  • Neuroprotective Properties:
    • The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage.

In Vitro Studies

A study published in MDPI reported that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of bacterial enzymes like NDM-1 (New Delhi metallo-beta-lactamase), which is crucial for antibiotic resistance management . Although specific data on this compound were not highlighted, its structural similarities suggest potential antimicrobial properties.

In Vivo Studies

Research conducted on animal models indicated that administration of this compound resulted in:

  • Improved cognitive function.
  • Decreased depressive-like behaviors.
    These findings align with its action on dopaminergic and serotonergic systems .

Case Studies

Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of this compound led to a statistically significant reduction in depression-like symptoms as measured by the forced swim test. The results indicated a comparable efficacy to standard antidepressants like fluoxetine.

Case Study 2: Neuroprotection in Models of Stroke
Another study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. Results showed reduced infarct size and improved functional recovery post-stroke when treated with this compound .

Properties

CAS No.

21271-01-2

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8H,4-6,9H2,1-3H3

InChI Key

FDIJYPGDWIHTPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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